molecular formula C11H14N2O5 B1351469 4-tert-Butyl-2,6-dinitroanisole CAS No. 77055-30-2

4-tert-Butyl-2,6-dinitroanisole

Cat. No. B1351469
CAS RN: 77055-30-2
M. Wt: 254.24 g/mol
InChI Key: OPKICKIJGJZVTG-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dinitroanisole is a chemical compound with the empirical formula C11H14N2O5 . It has a molecular weight of 254.24 .

Scientific Research Applications

Environmental Persistence and Degradation

4-tert-Butyl-2,6-dinitroanisole, a dinitroaniline herbicide, exhibits notable environmental persistence. Research has focused on its biodegradation, particularly through microbial pathways. A study by Ghatge et al. (2020) identified a butralin-degrading bacterium, Sphingopyxis sp., capable of breaking down this compound. The research highlighted a unique multi-functional enzyme, NfnB, which catalyzes sequential nitroreduction and N-dealkylation through oxidative hydroxylation of dinitroaniline herbicides like butralin (Ghatge et al., 2020).

Industrial Applications

4-tert-Butyl-2,6-dinitroanisole finds application in the synthesis of various industrial compounds. A study by Yang et al. (2006) explored the synthesis of light-colored and organosoluble fluorinated polyimides from a novel fluorinated diamine monomer containing the tert-butyl group. These polyimides exhibited excellent solubility, thermal stability, and lower dielectric constant, making them valuable for industrial uses (Yang et al., 2006).

Synthetic Chemistry

In synthetic chemistry, compounds like 4-tert-butyl-2,6-dinitroanisole serve as precursors or intermediates. Martin et al. (2019) reported on the synthesis of substituted 2,6-dinitrobenzaldehydes, valuable synthetic precursors, highlighting the misidentification of isomers in previous studies. This research is crucial for accurate synthesis in organic chemistry (Martin et al., 2019).

Biodegradation Studies

Research on the biodegradation of compounds like 2,4-Dinitroanisole, closely related to 4-tert-butyl-2,6-dinitroanisole, has been conducted to understand their environmental fate. Fida et al. (2014) isolated a Nocardioides sp. strain capable of degrading 2,4-Dinitroanisole, a munition ingredient, through a novel pathway involving hydrolytic release of methanol and subsequent degradation steps. This research contributes to the understanding of the biodegradation pathways of nitroaromatic compounds in the environment (Fida et al., 2014)

Safety And Hazards

When handling 4-tert-Butyl-2,6-dinitroanisole, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .

properties

IUPAC Name

5-tert-butyl-2-methoxy-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKICKIJGJZVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401253
Record name 4-tert-Butyl-2,6-dinitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2,6-dinitroanisole

CAS RN

77055-30-2
Record name 4-tert-Butyl-2,6-dinitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An alternative synthesis for N-sec-butyl-4-tert-butyl-2,6-dinitroaniline is set forth in U.S. Pat. Nos. 4,289,907 and 4,395,572 to Chan. The starting material in this synthesis is a nitrophenol such as 2,6-dinitro-4-tert-butylphenol. The nitrophenol is methylated by reaction with methyl iodide/potassium carbonate to produce 4-tert-butyl-2,6-dinitroanisole. The 4-tert-butyl-2,6-dinitroanisole is then reacted with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline. While effective in producing the desired product, this process also suffers from a number of distinct disadvantages.
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Synthesis routes and methods III

Procedure details

reacting 2-nitro-4-tertbutylanisole with an acid mixture of nitric acid, sulfuric acid and oleum to produce 2,6-dinitro-4-tertbutylanisole; and
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Synthesis routes and methods IV

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reacting 2-nitro-4-tertbutylanisole with an acid mixture of nitric acid and sulfuric acid to produce 2,6-dinitro-4-tertbutylanisole; and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PF Cirillo, ER Hickey, N Moss, S Breitfelder… - Bioorganic & medicinal …, 2009 - Elsevier
An effort aimed at exploring structural diversity in the N-pyrazole-N′-naphthylurea class of p38 kinase inhibitors led to the synthesis and characterization of N-phenyl-N′-…
Number of citations: 11 www.sciencedirect.com
J Peng, Y Zhao, Y Hong, RS Burkhalter… - Analytical …, 2018 - ACS Publications
This paper reports the chemical identity and mechanism of action and formation of a cell growth inhibitory compound leached from some single-use Erlenmeyer polycarbonate shaker …
Number of citations: 8 pubs.acs.org
L Shen - 2012 - search.proquest.com
Metal-organic frameworks (MOFs), also known as porous coordination polymers, are porous materials in which metal-containing nodes are connected by organic bridges. A larger …
Number of citations: 15 search.proquest.com

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